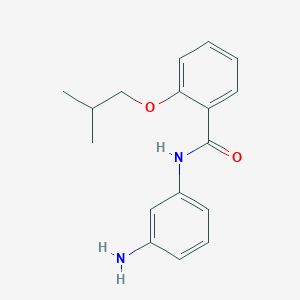

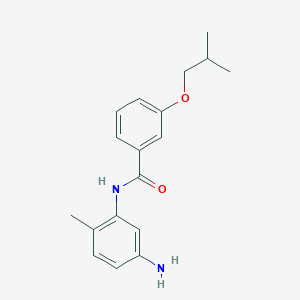

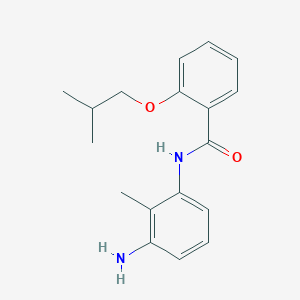

N-(3-Amino-2-methylphenyl)-2-isobutoxybenzamide

Descripción general

Descripción

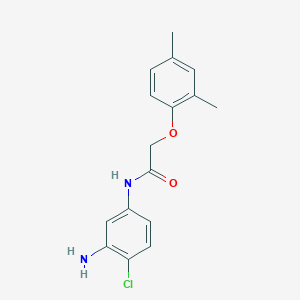

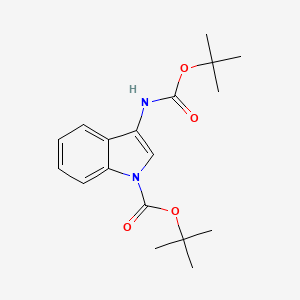

“N-(3-Amino-2-methylphenyl)-2-isobutoxybenzamide” is a chemical compound. Based on its name, it contains an amide group (-CONH2), a methyl group (-CH3), and an isobutoxy group (-OC(CH3)2CH3). The presence of these functional groups can influence the compound’s physical and chemical properties .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, NMR spectroscopy can provide information about the types of atoms in the molecule and their connectivity, while X-ray crystallography can provide a detailed three-dimensional structure .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Amides, for example, can undergo hydrolysis to form a carboxylic acid and an amine. They can also participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be influenced by the compound’s molecular structure and functional groups .Aplicaciones Científicas De Investigación

1. Psycho- and Neurotropic Properties

A study investigated the psycho- and neurotropic properties of novel compounds related to N-(3-Amino-2-methylphenyl)-2-isobutoxybenzamide. They identified substances with specific sedative effects and anti-amnesic activity. One of the compounds demonstrated anti-anxiety action, anti-amnesic activity, and a significant antihypoxic effect, highlighting its potential for further studies as a psychoactive compound (Podolsky, Shtrygol’, & Zubkov, 2017).

2. Anticancer Potential

Another study found a structurally similar compound, exhibiting excellent biochemical potency and pharmaceutical properties suitable for clinical development as a cancer treatment. The compound showed the ability to arrest cancer cells in mitosis, leading to cellular death, indicating its potential as a clinical candidate for cancer treatment (Theoclitou et al., 2011).

3. Biosensor Development

Research involving a related compound, N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, focused on developing a highly sensitive biosensor. This biosensor demonstrated potent electron mediating behavior and was successful in determining analytes in real samples (Karimi-Maleh et al., 2014).

4. Synthesis and Characterization

A study on a related compound, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, involved its synthesis, characterization, and structural determination. The compound's structural motif was noted for potential suitability in metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

5. Antiviral Activity

A related N-phenylbenzamide derivative was synthesized and tested for its antiviral activity against Enterovirus 71. The study identified a compound with low micromolar concentrations effective against EV 71 strains, suggesting its potential as a lead compound for anti-EV 71 drug development (Ji et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(2-methylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12(2)11-22-17-10-5-4-7-14(17)18(21)20-16-9-6-8-15(19)13(16)3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUNTTVZEPBTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OCC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

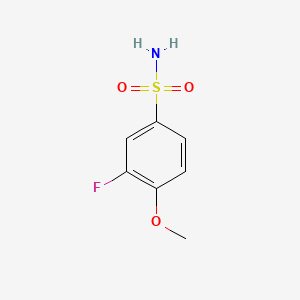

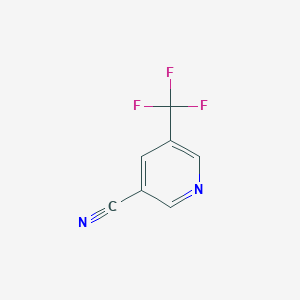

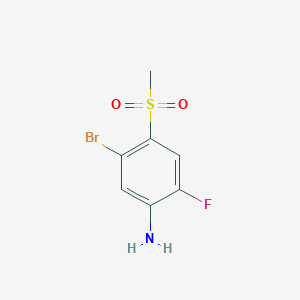

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.